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Compound of Interest

Compound Name:
2-(2-Methoxy-5-

methylphenyl)ethanamine

CAS No.: 46035-71-6

Cat. No.: B1608439

Get Quote

Substance: 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D) DEA Controlled Substances

Code: 7508 Regulatory Status: Schedule I (Synthetic Drug Abuse Prevention Act of 2012)

Executive Summary
2-(2,5-Dimethoxy-4-methylphenyl)ethanamine, commonly known as 2C-D, is a synthetic

psychedelic phenethylamine. Unlike many controlled substances that undergo administrative

scheduling by the DEA (via 21 U.S.C. § 811), 2C-D was permanently placed into Schedule I of

the Controlled Substances Act (CSA) by legislative action through the Synthetic Drug Abuse

Prevention Act of 2012 (SDAPA).

For researchers, this classification denotes that 2C-D has:

A high potential for abuse.

No currently accepted medical use in treatment in the United States.

A lack of accepted safety for use under medical supervision.[1]
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This guide outlines the physicochemical profile, the specific regulatory pathway of its control,

and the mandatory compliance protocols for researchers intending to study this analyte.

Chemical & Pharmacological Profile
Structure-Activity Relationship (SAR)
2C-D belongs to the "2C" family of phenethylamines, characterized by methoxy groups at the

2- and 5-positions of the phenyl ring. The defining feature of 2C-D is the methyl group at the 4-

position.

Core Scaffold: 2,5-dimethoxyphenethylamine.

C4 Substituent: Methyl (-CH3). This substituent is critical for receptor affinity. In the 2C

series, potency typically increases with the lipophilicity and size of the C4 substituent (e.g.,

2C-B with Bromine is more potent than 2C-D).

Mechanism: 2C-D acts as a partial agonist at the 5-HT2A receptor. Activation of this G-

protein-coupled receptor (GPCR) triggers the Gq/11 signaling pathway, leading to

phosphoinositide hydrolysis and intracellular calcium mobilization.

Pharmacodynamic Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by 2C-D binding to

the 5-HT2A receptor, differentiating it from the canonical 5-HT pathway.
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Figure 1: 5-HT2A Gq-mediated signaling pathway activated by 2C-D.

Physicochemical Properties
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Property Data Relevance

IUPAC Name
2-(2,5-Dimethoxy-4-

methylphenyl)ethanamine

Official designation for

protocols

CAS Number 25505-65-1
Identification in chemical

databases

Molecular Formula C11H17NO2
Mass spectrometry

confirmation

Molar Mass 195.26 g/mol
Calculation of molarity for in

vitro assays

Appearance
White crystalline solid (HCl

salt)
Physical identification

Solubility Soluble in water, ethanol Formulation for administration

Regulatory History: The SDAPA 2012
The scheduling of 2C-D is distinct because it bypassed the standard "8-Factor Analysis"

typically conducted by the FDA and DEA for administrative scheduling.

Legislation: Synthetic Drug Abuse Prevention Act of 2012 (Subtitle D of Title XI of Pub.[1] L.

112–144).[1]

Mechanism: Congress explicitly listed "2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-

D)" in the text of the law, amending Section 202(c) of the CSA to add it directly to Schedule I.

Implication: Because this was a legislative action, there is no "Notice of Proposed

Rulemaking" discussing the medical merits in the Federal Register. The law presumes the

substance meets Schedule I criteria (High abuse potential, no medical use).

Research Compliance Workflow
Working with 2C-D requires a Schedule I Researcher Registration. A standard Schedule II-V

registration is insufficient.
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The "Self-Validating" Compliance Protocol
To ensure zero regulatory friction, researchers must follow this linear compliance logic.
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Figure 2: DEA Schedule I Registration and Procurement Workflow.

Protocol Requirements (21 CFR § 1301.18)
The DEA requires a specific research protocol for Schedule I substances. Your submission

must include:

Investigator Qualifications: CV and publication list.

Project Title & Purpose: Clearly defined scientific aim.

Substance Accounting: Exact amount of 2C-D needed.

Security Provisions: Description of the safe (e.g., "GSA Class 5 steel cabinet") and access

control (biometric or key logs).

Institutional Approval: IRB or IACUC approval documents.

Analytical Detection Protocols
For researchers verifying the identity of 2C-D in synthesized or seized samples, Gas

Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

GC-MS Methodology
Differentiation: 2C-D (Methyl) must be distinguished from 2C-E (Ethyl) and 2C-B (Bromo).

Mass spectral fragmentation patterns are distinct.

Sample Prep: Dissolve 1 mg sample in 1 mL methanol.

Column: DB-1 or DB-5MS capillary column (30m x 0.25mm ID).

Temperature Program:

Start: 100°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 10 mins.
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Key Ions (m/z):

Base Peak: 166 (due to alpha-cleavage of the amine).

Molecular Ion (M+): 195 (visible but smaller).

Tropylium Ion: 151 (loss of amine chain).

Qualitative Validation
To validate the system, run a blank methanol injection followed by a certified reference material

(CRM) of 2C-D. The retention time (RT) for 2C-D will be shorter than 2C-E and 2C-B due to the

smaller 4-methyl substituent reducing interaction with the non-polar stationary phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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